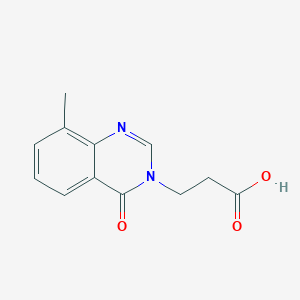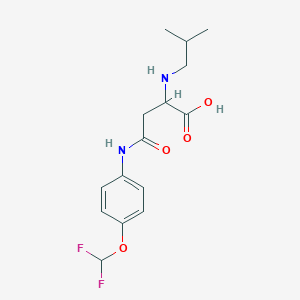
2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H13BrN2OS and its molecular weight is 373.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
Compounds structurally related to "2-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide" have been investigated for their potential as histone deacetylase (HDAC) inhibitors. These inhibitors play a significant role in cancer therapy due to their ability to regulate gene expression and induce apoptosis in cancer cells. For example, the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule HDAC inhibitor, showed significant antitumor activity and has entered clinical trials (Zhou et al., 2008).
Heterocyclic Synthesis
The compound's framework is conducive to heterocyclic synthesis, which is a cornerstone in developing new pharmaceuticals and materials. Research into thiophenylhydrazonoacetates, for instance, explores the reactivity towards various nitrogen nucleophiles, yielding a range of heterocyclic compounds. Such processes are instrumental in creating novel molecules with potential therapeutic applications (Mohareb et al., 2004).
Antimicrobial and Antipathogenic Activities
Research on structurally similar compounds has also highlighted their potential antimicrobial and antipathogenic activities. For instance, studies on acylthioureas with substitutions on the benzamide moiety have demonstrated significant interactions with bacterial cells, including strains known for biofilm formation. These findings suggest potential for the development of new antimicrobial agents with antibiofilm properties, which is critical for addressing antibiotic resistance (Limban et al., 2011).
Organic Synthesis and Drug Development
The structural motif of "this compound" is valuable in organic synthesis, particularly for creating conformationally restricted analogues with potential as antipsychotic agents. Such research contributes to the development of new drugs with specific pharmacological profiles, highlighting the compound's relevance in medicinal chemistry (Norman et al., 1993).
Directing Groups in C-H Bond Amination
The use of pyridin-2-yl aniline as a directing group for C-H bond amination, mediated by cupric acetate, illustrates the potential of related compounds in facilitating specific organic transformations. This approach enables efficient functionalization of benzamide derivatives, opening new avenues for synthesizing complex molecules (Zhao et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in the target’s function or activity .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of certain enzymes or the modulation of receptor activity .
Pharmacokinetics
Similar compounds have been shown to exhibit a variety of pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been shown to induce various nuclear features such as chromatin fragmentation and condensation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
2-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-7-2-1-6-13(14)17(21)20-11-12-5-3-9-19-16(12)15-8-4-10-22-15/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRHKVOZXGJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
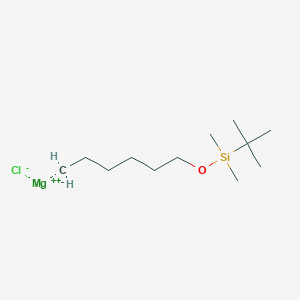
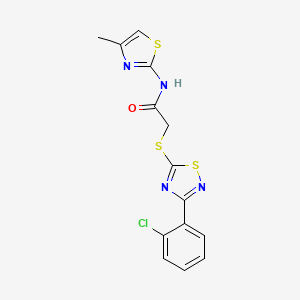


![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2849471.png)
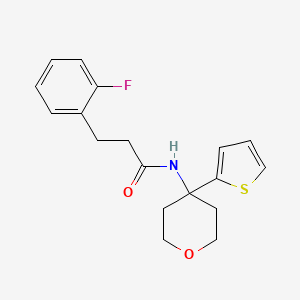
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
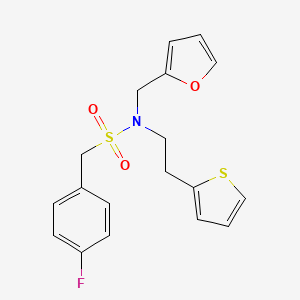
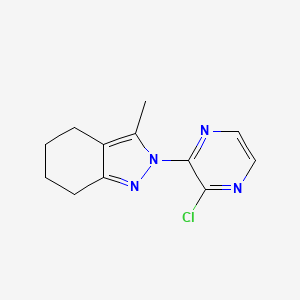
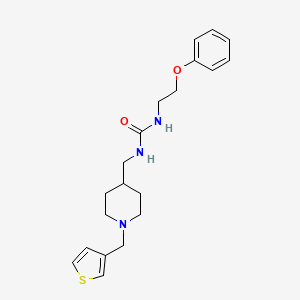
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)
